4-chloro-1-{[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-[4-CHLORO-1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound featuring multiple functional groups, including chloro, methoxy, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-CHLORO-1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by the introduction of chloro and methoxy groups through electrophilic aromatic substitution reactions. The final step involves the etherification of the phenyl group to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-CHLORO-1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dechlorinated hydrocarbons.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-[4-CHLORO-1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical assays to study enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-CHLORO-1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-3-(4-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-4’-METHYLCHALCONE: Similar in having chloro and aromatic groups but differs in its overall structure and functional groups.
4’-CHLORO(1,1’-BIPHENYL)-4-AMINE: Shares the chloro and aromatic characteristics but lacks the pyrazole and methoxy groups.
Properties
Molecular Formula |
C23H22Cl2N4O2 |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
4-chloro-1-[[4-chloro-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]methyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C23H22Cl2N4O2/c1-14-20(24)15(2)28(26-14)13-29-23(17-7-11-19(31-4)12-8-17)21(25)22(27-29)16-5-9-18(30-3)10-6-16/h5-12H,13H2,1-4H3 |
InChI Key |
MIRAXSWTIWKZAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CN2C(=C(C(=N2)C3=CC=C(C=C3)OC)Cl)C4=CC=C(C=C4)OC)C)Cl |
Origin of Product |
United States |
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